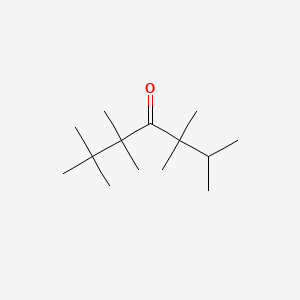

4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-

Description

General Context of Aliphatic Ketone Derivatives in Contemporary Chemical Research

Aliphatic ketones, organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl carbon atoms, are foundational molecules in the landscape of organic chemistry. Their significance stems from the unique reactivity of the carbonyl group, which renders them versatile intermediates and building blocks in organic synthesis. nih.govresearchgate.net In contemporary research, these compounds are pivotal for constructing more complex molecular architectures, serving as precursors to a wide array of molecules, including amino acids and carboxylic acids. nih.govresearchgate.net The polarity of the carbon-oxygen double bond makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack—a fundamental reaction class in organic synthesis. masterorganicchemistry.comyoutube.com Beyond their role as synthetic intermediates, aliphatic ketones are widely utilized as industrial solvents due to their ability to dissolve a variety of organic substances and their relatively low toxicity. libretexts.org Furthermore, many ketones are found in nature and are responsible for the distinct fragrances and flavors of many fruits, foods, and perfumes, such as the scent of blue cheese or the musk of the Himalayan musk deer. libretexts.org

Structural Peculiarities and Stereochemical Considerations of Highly Branched Aliphatic Ketones

When the alkyl groups flanking the carbonyl moiety are extensively branched, the resulting highly substituted ketone exhibits distinct structural and chemical properties. The primary feature of these molecules is significant steric hindrance around the planar carbonyl carbon. This steric bulk, created by numerous alkyl substituents, physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This hindrance profoundly influences the ketone's reactivity, often slowing down or entirely preventing reactions that proceed readily with less substituted analogues. nih.gov

From a stereochemical perspective, the presence of bulky substituents has profound implications. In reactions like nucleophilic addition, the approach of a reagent is often directed to the less hindered face of the carbonyl plane, leading to a high degree of stereoselectivity. nih.gov If the ketone possesses chiral centers, this steric bias can result in the preferential formation of one diastereomer over another. youtube.com The formation of enols or enolates, key intermediates in many ketone reactions, is also affected by steric factors. masterorganicchemistry.comyoutube.com Bulky, non-nucleophilic bases are often required to deprotonate the α-carbon, and the regioselectivity of this deprotonation (i.e., which α-proton is removed) can be controlled by the steric environment, leading to either the kinetic or thermodynamic enolate. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com

The Unique Chemical Identity of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-

4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-, with the IUPAC name 2,2,3,3,5,5,6-heptamethylheptan-4-one, represents an extreme example of a highly substituted aliphatic ketone. Its structure is characterized by a seven-carbon heptane (B126788) backbone with a carbonyl group at the C4 position. This central carbonyl is flanked by two quaternary carbons (C3 and C5), each bearing two methyl groups. Additionally, the C2 and C6 positions are substituted with methyl groups, and the C2 carbon is further bonded to two more methyl groups, creating a tert-butyl group, while the C6 carbon is attached to an isopropyl group. This dense arrangement of seven methyl groups results in exceptional steric congestion around the ketone's reactive center.

This profound steric shielding is expected to dramatically decrease its reactivity towards typical ketone reactions such as nucleophilic addition and oxidation. The accessibility of the carbonyl carbon to incoming reagents is severely limited, making it a challenging substrate for many standard transformations.

| Property | Value |

|---|---|

| CAS Number | 5340-81-8 |

| Molecular Formula | C₁₄H₂₈O |

| Molecular Weight | 212.37 g/mol |

| Boiling Point | 225.4 °C at 760 mmHg |

| Density | 0.825 g/cm³ |

| Flash Point | 53.9 °C |

| Refractive Index | 1.432 |

Overview of Research Gaps and the Rationale for In-Depth Academic Investigation

Despite the foundational importance of ketones, a survey of the scientific literature reveals a significant research gap concerning 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-. While extensive research exists for the parent compound, 4-heptanone, and less substituted derivatives, this specific heptamethylated isomer remains largely uncharacterized and unstudied. nih.gov There is a lack of published data on its synthesis, spectroscopic characterization (e.g., NMR, IR), and chemical reactivity.

This absence of information provides a strong rationale for in-depth academic investigation. The unique and extreme steric hindrance of this molecule makes it an ideal model system for exploring the limits of chemical reactivity and for testing the robustness of modern synthetic methodologies. nih.govresearchgate.net Key research questions that warrant investigation include:

Synthesis: Developing an efficient and scalable synthetic route to this compound would be the first critical step.

Reactivity Studies: Investigating its behavior in fundamental ketone reactions would provide valuable insights into the impact of severe steric crowding. Can it undergo nucleophilic addition with highly reactive, small nucleophiles? nih.govwikipedia.org How do its enolization capabilities compare to less hindered ketones? rsc.org

Photochemistry: The photochemical behavior of ketones, such as Norrish Type I and Type II reactions, is well-documented but could be significantly altered by the bulky substituents in this molecule, potentially leading to unusual reaction pathways. beilstein-journals.orglibretexts.orgnih.govscribd.com

Stereochemistry: If chiral variants were synthesized, this molecule could serve as an excellent substrate for studying diastereoselectivity in reactions where the steric environment completely dictates the reaction outcome. nih.govmasterorganicchemistry.com

Studying this enigmatic ketone would not only fill a void in the chemical literature but also push the boundaries of our understanding of steric effects in organic chemistry, potentially leading to the development of new catalysts or reagents designed to overcome such extreme steric challenges.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5340-81-8 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

2,2,3,3,5,5,6-heptamethylheptan-4-one |

InChI |

InChI=1S/C14H28O/c1-10(2)13(6,7)11(15)14(8,9)12(3,4)5/h10H,1-9H3 |

InChI Key |

YKZLJNRFMQKDSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 4 Heptanone, 2,2,3,3,5,5,6 Heptamethyl

Exploration of Direct and Indirect Synthetic Pathways

The construction of the carbon skeleton of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can be envisioned through several convergent and linear approaches. Direct methods may involve the coupling of two highly branched fragments, while indirect routes could rely on the sequential introduction of methyl groups onto a simpler ketone precursor.

Application of Alkylation Reactions for Carbon-Carbon Bond Formation

Alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. chemistrysteps.com For a target as sterically congested as 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-, the formation and subsequent alkylation of the requisite enolates would be challenging. The generation of a tetrasubstituted enolate at the C-3 or C-5 position would require forcing conditions and highly selective reagents.

Recent advancements have demonstrated the possibility of alkylating the more-hindered α-site of unsymmetrical ketones. nih.govnih.gov Nickel-catalyzed allylic alkylation, for instance, has been shown to favor the more-substituted enolate, reversing conventional regioselectivity. nih.govnih.gov Such a strategy could, in principle, be adapted for the introduction of methyl groups at sterically encumbered positions. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) is crucial for the kinetic deprotonation of ketones, favoring the formation of the less substituted enolate. chemistrysteps.com However, to achieve the desired substitution pattern for the target molecule, methods that favor the thermodynamic enolate or direct alkylation at the more substituted carbon would be necessary.

| Base | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | THF, -78 °C | Kinetic (less substituted enolate) | chemistrysteps.com |

| Potassium bis(trimethylsilyl)amide (KHMDS) | THF, -78 °C | Kinetic (less substituted enolate) | nih.gov |

| Potassium hydride (KH) | THF, room temperature | Thermodynamic (more substituted enolate) | chemistrysteps.com |

| Nickel catalyst with bulky ligand | Neutral conditions | More substituted enolate | nih.govnih.gov |

Design and Optimization of Novel Synthetic Routes to Complex Ketone Structures

Given the steric hindrance, traditional methods such as the Grignard or organolithium addition to an acid chloride or ester may be inefficient, often leading to reduction rather than addition. wikipedia.orgchemohollic.com A more robust approach would likely involve the use of a Weinreb-Nahm amide. The resulting N-methoxy-N-methylamide is less prone to over-addition and can react with potent nucleophiles like organolithium reagents to afford the desired ketone. wikipedia.org

A plausible retrosynthetic analysis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- would disconnect the molecule into two highly branched fragments. For instance, a key bond disconnection could be between C4 and C5, suggesting the reaction of a nucleophilic 2,2,3,3-tetramethylpropyl equivalent with an electrophilic 2,2,3-trimethylbutanoyl species.

Evaluation of Precursor Availability and Synthesis Routes for Specific Heptamethylated Moieties

The precursors required for the synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- are not commercially available and would necessitate multi-step syntheses. For example, the synthesis of 2,2,3,3-tetramethylpentanoic acid and 2,2,3-trimethylbutanoic acid would be required starting points for conversion into suitable coupling partners. The synthesis of such highly branched carboxylic acids is non-trivial and may involve multiple alkylation steps on ester enolates or the use of specialized organometallic reagents.

| Precursor Name | IUPAC Name | Structure |

|---|---|---|

| Pivaloyl chloride | 2,2-Dimethylpropanoyl chloride | (CH₃)₃C(CO)Cl |

| 2,2,3-Trimethylbutanoic acid | 2,2,3-Trimethylbutanoic acid | (CH₃)₂CHC(CH₃)₂COOH |

| 2,2,3,3-Tetramethylpentanoic acid | 2,2,3,3-Tetramethylpentanoic acid | CH₃CH₂C(CH₃)₂C(CH₃)₂COOH |

Mechanistic Investigations of Key Bond-Forming and -Breaking Transformations

The extreme steric hindrance in the proposed synthetic intermediates for 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- would significantly influence the mechanisms of bond formation and cleavage.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The addition of organometallic reagents to sterically hindered carbonyls is a classic case where mechanistic understanding is crucial for optimizing reaction conditions. stackexchange.com For the formation of the target ketone, the nucleophilic attack on a highly hindered electrophilic carbonyl center would likely have a high activation barrier. Kinetic studies would be invaluable in determining the reaction order and the influence of temperature, solvent, and additives on the reaction rate. Spectroscopic techniques such as in-situ infrared (IR) spectroscopy could be employed to monitor the disappearance of the carbonyl starting material and the appearance of the product, providing real-time kinetic data. Nuclear magnetic resonance (NMR) spectroscopy would be essential for characterizing the highly substituted product and any potential byproducts arising from side reactions like enolization or reduction.

Stereocontrol and Regioselectivity in Highly Hindered Systems

While the final target molecule, 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-, is achiral, its synthesis may proceed through chiral intermediates, especially if asymmetric alkylation methods are employed to construct the stereocenters at C3 and C6 before subsequent methylation to form the quaternary centers. The control of stereochemistry in acyclic systems, particularly the formation of quaternary stereocenters, is a significant challenge due to the conformational flexibility of the substrates. nih.gov

Regioselectivity is a paramount concern in the synthesis of this molecule. The precise placement of the seven methyl groups requires exquisite control. For instance, in an alkylation-based approach, the ability to selectively form an enolate at a more substituted carbon is critical. As mentioned, modern catalytic methods are being developed to address this challenge, offering pathways to products that are not accessible through traditional kinetic or thermodynamic enolate formation. nih.govnih.govthieme-connect.com The choice of base, solvent, and temperature would all play a critical role in directing the regiochemical outcome of any deprotonation-alkylation sequences.

Process Optimization and Scale-Up Considerations for Laboratory and Potential Industrial Synthesis

Optimizing the synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- for both laboratory and potential industrial applications requires a systematic approach to identify and control critical process parameters. olemiss.edudeskera.commigrationletters.comlongdom.org The goal is to develop a safe, robust, and economically viable process that consistently delivers the product with the desired purity and yield.

Key Optimization Parameters:

Reagent Stoichiometry: Precise control over the molar ratios of the organometallic reagent and the electrophile is crucial to prevent the formation of byproducts.

Temperature Control: Due to the high reactivity of organometallic reagents, these reactions are often highly exothermic. Maintaining a low and stable temperature throughout the reaction is essential to prevent side reactions and ensure safety, especially during scale-up. chemtek.co.in

Addition Rate: The rate at which the reagents are mixed can significantly impact the reaction outcome. Slow, controlled addition can help to manage the reaction exotherm and improve selectivity.

Solvent Selection: The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction rate and selectivity. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) are commonly used for organometallic reactions.

Work-up Procedure: The quenching and extraction steps must be carefully designed to effectively neutralize reactive species and separate the desired product from the reaction mixture.

Scale-Up Challenges:

Scaling up the synthesis of sterically hindered compounds like 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- presents several challenges. neulandlabs.comworldpharmatoday.compharmaceuticalprocessingworld.com

Heat Transfer: Managing the heat generated from exothermic reactions becomes more difficult in larger reactors due to the lower surface-area-to-volume ratio. Efficient cooling systems and careful process control are necessary to prevent runaway reactions. neulandlabs.com

Mass Transfer and Mixing: Ensuring efficient mixing of reactants in large-scale reactors can be challenging, potentially leading to localized "hot spots" and the formation of impurities. The choice of reactor design and agitation speed are critical factors.

Handling of Hazardous Reagents: Organolithium and Grignard reagents are often pyrophoric and moisture-sensitive, requiring specialized handling procedures and equipment for safe use on a larger scale.

Process Safety: A thorough hazard and operability (HAZOP) analysis should be conducted to identify and mitigate potential safety risks associated with the process, including the handling of flammable solvents and reactive intermediates.

Interactive Data Table: Illustrative Process Optimization Parameters

| Parameter | Laboratory Scale (Illustrative) | Pilot/Industrial Scale Considerations |

| Reaction Temperature | -78 °C to 0 °C | Requires robust cooling systems; potential for temperature gradients. |

| Reagent Addition | Syringe pump over 30-60 min | Metering pumps with precise flow control; longer addition times may be needed. |

| Mixing | Magnetic stirring | Mechanical agitation with optimized impeller design to ensure homogeneity. |

| Solvent Volume | 10-20 mL/mmol | Higher solvent volumes may be needed for efficient heat transfer and to manage viscosity. |

| Work-up | Separation funnel | Larger extraction vessels or continuous extraction systems. |

Advanced Purification and Isolation Techniques for Sterically Hindered Organic Compounds

The purification of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is expected to be challenging due to its high steric hindrance and non-polar nature. Standard purification techniques may need to be adapted or replaced with more advanced methods to achieve high purity.

Chromatographic Methods:

Column Chromatography: This is a fundamental technique for purifying organic compounds. youtube.comcolumbia.edu For a non-polar compound like the target molecule, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a non-polar eluent (e.g., hexanes, heptane) would be the initial approach. researchgate.net However, the high steric bulk might lead to poor separation from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer higher resolution for difficult separations. mtc-usa.com Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, could be effective. Given the non-polar nature of the target compound, non-aqueous reversed-phase chromatography might be a suitable option. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the separation of isomers and non-polar compounds. scirp.org It often provides faster separations and uses less organic solvent compared to HPLC.

Crystallization:

If the compound is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification method. orgchemboulder.com The choice of solvent is critical and will likely be a non-polar or a mixture of non-polar solvents. The high degree of symmetry in the molecule might favor crystallization. For difficult-to-crystallize compounds, techniques like co-crystallization with a suitable host molecule could be explored. rsc.org

Distillation:

Given that many ketones are liquids, distillation under reduced pressure (vacuum distillation) is a potential purification method. This technique separates compounds based on differences in their boiling points. The high molecular weight and potential for thermal decomposition would necessitate careful control of the pressure and temperature.

Interactive Data Table: Comparison of Purification Techniques

| Technique | Principle | Applicability for Target Compound | Potential Challenges |

| Column Chromatography | Adsorption/partition on a solid phase. youtube.comcolumbia.edu | Good for initial purification from polar impurities. researchgate.net | May have limited resolution for separating structurally similar non-polar byproducts. |

| Preparative HPLC | High-resolution liquid-phase separation. mtc-usa.com | Can provide high purity for challenging separations. | Can be expensive and time-consuming for large quantities. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. scirp.org | Excellent for non-polar compounds and isomers. | Requires specialized equipment. |

| Crystallization | Selective formation of a crystalline solid from a solution. orgchemboulder.com | Potentially very effective if the compound is a solid and a suitable solvent is found. | The compound may be an oil; finding an appropriate crystallization solvent can be difficult. |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Suitable if the compound is a liquid with a sufficiently high boiling point and is thermally stable. | Potential for thermal decomposition; may not separate isomers with similar boiling points. |

Comprehensive Spectroscopic and Structural Characterization of 4 Heptanone, 2,2,3,3,5,5,6 Heptamethyl

High-Resolution Mass Spectrometry for Molecular Mass and Elemental Composition Determination

No experimental data on the exact mass or elemental composition of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is available.

Analysis of Fragmentation Patterns and Proposed Cleavage Pathways

Without experimental mass spectra, any discussion of fragmentation patterns would be purely theoretical and speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

No published ¹H or ¹³C NMR spectra for 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- exist.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Framework Analysis

There are no recorded chemical shifts, coupling constants, or integration values to report.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No 2D NMR correlation data is available to establish connectivity or stereochemistry.

Advanced NMR Techniques for Dynamic Processes and Conformational Analysis

There is no information regarding advanced NMR studies on this specific molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

No experimental Infrared or Raman spectra have been published for 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-. Therefore, specific vibrational frequencies cannot be listed.

Should experimental data for this compound become available in the future, the requested article could then be generated.

Theoretical and Computational Chemistry Approaches to 4 Heptanone, 2,2,3,3,5,5,6 Heptamethyl

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be the primary tool for investigating the electronic properties of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-. These calculations would provide insights into the molecule's electronic structure, including the distribution of electron density and the energies and shapes of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The charge distribution, particularly around the polar carbonyl group, would be of interest, as it influences the molecule's reactivity.

A hypothetical data table for such a study might include:

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment (Debye) | Data not available | e.g., B3LYP/6-31G |

| HOMO Energy (eV) | Data not available | e.g., B3LYP/6-31G |

| LUMO Energy (eV) | Data not available | e.g., B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | Data not available | e.g., B3LYP/6-31G |

Conformational Analysis and Potential Energy Surface Exploration

Due to the presence of multiple single bonds and bulky methyl groups, 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is expected to have a complex potential energy surface with numerous possible conformations. Conformational analysis would involve systematically exploring these different spatial arrangements to identify the low-energy conformers. This is crucial as the molecule's properties and reactivity are often dictated by its most stable conformation(s). Techniques such as systematic grid searches or more advanced methods like simulated annealing could be employed.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations could provide a dynamic picture of the behavior of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- over time. These simulations would be particularly useful for understanding the intramolecular interactions, such as steric repulsions between the methyl groups, which will significantly influence the molecule's preferred shape. Furthermore, by including solvent molecules in the simulation, the effect of the chemical environment on the ketone's conformation and dynamics could be investigated.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data if available. For instance, the vibrational frequencies from a DFT calculation can be used to predict the infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. As no experimental spectra for this specific compound are readily available, such predictions would be purely theoretical.

A table of predicted spectroscopic data might look as follows:

| Spectroscopic Parameter | Predicted Value | Method/Basis Set |

| C=O Stretch Freq. (cm⁻¹) | Data not available | e.g., B3LYP/6-31G |

| ¹³C NMR (C=O) (ppm) | Data not available | e.g., GIAO-B3LYP/6-31G |

| ¹H NMR (various) (ppm) | Data not available | e.g., GIAO-B3LYP/6-31G* |

Reaction Pathway Modeling and Transition State Characterization for Potential Reactivity

Should this molecule be considered for chemical reactions, computational modeling could be used to explore potential reaction pathways. This would involve locating the transition state structures for proposed reactions and calculating the activation energies. For a sterically hindered ketone like this, understanding the accessibility of the carbonyl carbon to nucleophiles would be a key area of investigation. Such studies would provide valuable insights into the molecule's potential reactivity and the mechanisms of its chemical transformations.

Chemical Reactivity, Functionalization, and Derivatization Studies of 4 Heptanone, 2,2,3,3,5,5,6 Heptamethyl

Investigation of Nucleophilic and Electrophilic Reactivity at the Ketone Carbonyl

The reactivity of a ketone is centered around its carbonyl group (C=O). This functional group possesses a dual nature: the carbonyl carbon is electrophilic (electron-poor) due to the high electronegativity of the oxygen atom, while the oxygen atom itself is nucleophilic (electron-rich) due to its lone pairs of electrons. rsc.orgstackexchange.com Consequently, the carbon atom is susceptible to attack by nucleophiles, and the oxygen atom can be protonated or coordinate to Lewis acids. stackexchange.com

In the case of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-, the carbonyl group is flanked by two highly substituted carbon atoms: a 2,2,3,3-tetramethylbutyl group and a 1,1,2-trimethylpropyl group. This extensive alkyl substitution creates significant steric hindrance, which severely impedes the approach of nucleophiles to the electrophilic carbonyl carbon. libretexts.orglibretexts.org While aldehydes are generally more reactive than ketones, the reactivity of ketones decreases further with increased steric bulk around the carbonyl. libretexts.org This steric shielding makes 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- considerably less reactive towards nucleophilic addition compared to less substituted ketones. libretexts.org

The electron-donating nature of the seven alkyl groups also plays a role, albeit a secondary one, in reducing reactivity. By pushing electron density towards the carbonyl carbon, these groups slightly diminish its partial positive charge (electrophilicity). ncert.nic.in However, the steric effect is the overwhelmingly dominant factor governing the ketone's low reactivity.

Table 1: Comparison of Steric Hindrance in Selected Ketones

| Compound Name | Structure | Steric Environment around C=O | Expected Reactivity |

|---|---|---|---|

| Acetone | CH₃COCH₃ | Low | High |

| 4-Heptanone | CH₃CH₂CH₂CO(CH₂)₂CH₃ | Moderate | Moderate |

| 2,2,4,4-Tetramethyl-3-pentanone | (CH₃)₃CCOCH(CH₃)₂ | High | Low |

Stereoselective Reduction and Oxidation Pathways

Reduction: The reduction of ketones typically yields secondary alcohols. For a sterically hindered ketone like 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-, strong and sterically small reducing agents, such as those derived from metal hydrides, are generally required. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

The carbonyl carbon in this molecule is a prochiral center, meaning its reduction can lead to the formation of a new chiral center, resulting in (R) or (S) enantiomers of the corresponding alcohol. Achieving stereoselectivity in such a sterically crowded environment is challenging with conventional chemical reagents. However, biocatalytic methods offer a promising alternative. Enzymes, particularly ketoreductases or alcohol dehydrogenases, are known to catalyze the reduction of prochiral ketones with high enantioselectivity, often producing optically pure alcohols. nih.gov An F420-dependent alcohol dehydrogenase, for instance, has been shown to reduce various ketones to their corresponding (S)-alcohols with excellent enantiopurity (>99 % ee). nih.gov

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes, as they lack a hydrogen atom directly attached to the carbonyl carbon. libretexts.org Oxidation of ketones requires harsh conditions with strong oxidizing agents, which typically results in the cleavage of carbon-carbon bonds adjacent to the carbonyl group, yielding a mixture of carboxylic acids with fewer carbon atoms than the parent ketone. ncert.nic.inlibretexts.org

Due to the extreme steric hindrance and the robust nature of the quaternary and tertiary carbon atoms alpha to the carbonyl, 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is expected to be exceptionally resistant to oxidation. Any forced oxidation would likely proceed via a destructive pathway, breaking the molecular framework.

Formation of Stable Derivatives for Analytical or Further Synthetic Utility (e.g., oximes, hydrazones)

Despite its low reactivity, 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can be converted into stable derivatives such as oximes and hydrazones. These reactions are crucial for the characterization of unreactive carbonyl compounds and for creating intermediates for further synthesis. google.com The formation of these C=N derivatives is a nucleophilic addition-elimination reaction, typically catalyzed by an acid. bham.ac.uk The initial step is the nucleophilic attack of the nitrogen atom (from hydroxylamine (B1172632) or hydrazine) on the carbonyl carbon, followed by the elimination of a water molecule to form the imine derivative. bham.ac.uk

A patented process specifically addresses the derivatization of sterically hindered ketones, including 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-. google.com This process can be used to prepare its corresponding oxime, hydrazone, and semicarbazone. google.com These derivatives serve various purposes; for instance, oximes can be used as flotation agents or can be hydrogenated to form primary amines, while hydrazones are valuable intermediates in the synthesis of dyes and wetting agents. google.com

Generally, oximes are more stable than hydrazones due to the higher electronegativity of the oxygen atom compared to the nitrogen atom, which reduces the basicity of the imine nitrogen and thus its susceptibility to hydrolysis. nih.gov

Table 2: Potential Derivatives of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-

| Reagent | Derivative Formed | General Structure | Potential Utility |

|---|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | R₂C=NOH | Synthetic intermediate (e.g., for amines), flotation agents. google.com |

| Hydrazine (NH₂NH₂) | Hydrazone | R₂C=NNH₂ | Intermediate for pyrazolone (B3327878) dyes and wetting agents. google.com |

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is overwhelmingly dictated by the nature of its substituents. The primary factor is the profound steric hindrance imposed by the seven methyl groups positioned on the carbon atoms alpha and beta to the carbonyl. This steric bulk acts as a physical barrier, shielding the electrophilic carbonyl carbon from attack by nucleophiles. libretexts.orglibretexts.org

The electronic effects of these alkyl substituents are secondary but reinforcing. Alkyl groups are electron-donating through induction, which slightly increases the electron density at the carbonyl carbon. This effect reduces the carbon's electrophilicity, making it a less favorable target for nucleophiles. ncert.nic.in

The combination of these steric and electronic effects results in a ketone with exceptionally low reactivity. This can be contrasted with less substituted ketones where such effects are less pronounced. Studies on other substituted systems have shown that the nature of substituents significantly influences reaction rates and pathways. nih.govnih.gov For this particular heptanone, the sheer number and size of the alkyl groups are the defining features controlling its chemical behavior.

Design and Synthesis of Novel Analogues and Derivatives with Modified Structural Features

The synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- itself presents a significant challenge due to the steric congestion required in its formation. The creation of novel analogues would involve overcoming similar synthetic hurdles. The design of such analogues could focus on several strategies:

Modifying Steric Bulk: Systematically replacing the methyl groups with other alkyl groups (e.g., ethyl, propyl) could be used to fine-tune the steric environment around the carbonyl. This would allow for a systematic study of how steric hindrance affects reactivity in this class of ketones.

Introducing Functional Groups: Placing functional groups at the less-hindered positions of the alkyl chains could yield novel bifunctional molecules. However, the inert nature of the hydrocarbon chains would likely require complex, multi-step synthetic routes.

Ring-Closing or Ring-Opening Reactions: Given the right precursors, it might be possible to design analogues based on cyclic structures that incorporate the highly substituted framework. For example, acid-catalyzed ring expansion reactions of bicyclic ketone derivatives have been used to form seven-membered rings. researchgate.net

The synthesis of such complex ketones could potentially be achieved through methods like the Grignard reaction between a highly branched Grignard reagent and a sterically hindered acid chloride, or via oxidation of a correspondingly complex secondary alcohol. rug.nl However, the yields for such reactions are expected to be low due to the severe steric hindrance involved.

Broader Scientific Implications and Research Frontiers

Contribution to the Understanding of Steric Effects in Organic Reactions

The extensive branching in 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- makes it an exemplary compound for investigating the profound impact of steric hindrance on chemical reactions. Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of reactants and influence reaction rates and pathways. pearson.comnih.govchemistrysteps.com In this particular ketone, the carbonyl group is flanked by bulky alkyl groups, creating a sterically congested environment.

This high degree of steric hindrance is expected to significantly reduce the reactivity of the carbonyl group towards nucleophilic attack, a fundamental reaction of ketones. khanacademy.orgreddit.comyoutube.com For a reaction to occur, a nucleophile must approach the electrophilic carbonyl carbon at a specific angle. khanacademy.org The seven methyl groups in 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- effectively shield this carbon, making it less accessible to incoming nucleophiles and thereby slowing down or even preventing reactions that would readily occur with less hindered ketones. chemistrysteps.comkhanacademy.org

The study of such hindered ketones contributes to a deeper understanding of:

Reaction Kinetics: By comparing the reaction rates of this ketone with less substituted analogues, researchers can quantify the impact of steric bulk on activation energies.

Reaction Selectivity: The steric environment can dictate the regioselectivity and stereoselectivity of reactions. In cases where multiple reaction pathways are possible, the high steric demand around the carbonyl group can favor pathways that minimize steric repulsion. nih.gov

Catalyst Development: Understanding the challenges posed by sterically hindered substrates can drive the development of new catalysts with enhanced activity and selectivity for transforming such molecules.

Table 1: Predicted Influence of Steric Hindrance on the Reactivity of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-

| Reaction Type | Expected Reactivity Compared to Less Hindered Ketones | Rationale |

| Nucleophilic Addition | Significantly Lower | Bulky alkyl groups block the trajectory of nucleophilic attack on the carbonyl carbon. chemistrysteps.comkhanacademy.org |

| Enolate Formation | Potentially Altered Regioselectivity | The formation of the more substituted enolate may be sterically disfavored. |

| Oxidation/Reduction | Slower | Reagents may have difficulty accessing the carbonyl group. |

Development of Novel Analytical Methodologies for Complex Organic Compounds

The analysis of highly branched and nonpolar compounds like 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- presents unique challenges that necessitate the development and refinement of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. gla.ac.ukresearchgate.netnih.govnih.gov

For a complex molecule such as this heptamethyl-heptanone, GC provides the means for separation from other components in a mixture. researchgate.net However, its high degree of branching can influence its retention time on different GC columns. The subsequent analysis by mass spectrometry provides a fragmentation pattern that is a molecular fingerprint. nih.gov

The mass spectrum of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is expected to be characterized by:

A molecular ion peak (M+) that may be weak due to the high propensity for fragmentation in highly branched structures. miamioh.edu

Characteristic fragment ions resulting from the cleavage of carbon-carbon bonds adjacent to the carbonyl group and within the branched alkyl chains.

The detailed analysis of these fragmentation patterns can provide valuable information for the structural elucidation of unknown complex organic molecules. Furthermore, challenges in achieving clear separation and robust quantification can spur innovation in areas such as two-dimensional gas chromatography (GCxGC) and advanced mass spectrometry techniques.

Potential as a Precursor or Intermediate in Advanced Chemical Syntheses

While the steric hindrance of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- reduces its general reactivity, this very property can be exploited for selective chemical transformations. rsc.org In multi-step syntheses, protecting a reactive functional group is often necessary. The inherent low reactivity of this ketone's carbonyl group could potentially allow it to remain intact while other, less hindered functional groups in a molecule undergo reaction.

Moreover, highly branched ketones can serve as precursors for the synthesis of other complex molecules with unique steric and electronic properties. pearson.comyoutube.comnih.gov For instance, reduction of the carbonyl group would lead to a highly hindered secondary alcohol, and subsequent reactions could introduce further functionality. The synthesis of and with such sterically demanding building blocks is a continuing area of interest in organic chemistry. rsc.orgresearchgate.net

Potential synthetic applications could include:

As a building block for the synthesis of novel polymers with specific physical properties.

In the development of new ligands for catalysis, where the bulky framework could influence the coordination environment of a metal center.

As a starting material for the synthesis of other sterically hindered molecules for mechanistic studies.

Theoretical Consideration of Environmental Persistence and Degradation Pathways for Highly Branched Ketones

The environmental fate of synthetic organic chemicals is of significant concern. up.pt The structural features of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- suggest that it may be resistant to natural degradation processes, potentially leading to its persistence in the environment. bohrium.comuni-greifswald.de

Biodegradation: Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. nih.govnih.govresearchgate.net However, a high degree of branching in alkanes and related compounds is known to significantly decrease the rate of biodegradation. bohrium.comuni-greifswald.de The multiple methyl groups in this ketone would likely hinder the enzymatic processes that initiate degradation, such as terminal oxidation. nih.govnih.gov

The study of highly branched ketones like 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can provide valuable data for developing predictive models for the environmental persistence of complex organic molecules. Understanding the factors that contribute to persistence is crucial for designing chemicals that are both functional and environmentally benign. utoronto.ca

Conclusion and Future Perspectives in the Academic Study of 4 Heptanone, 2,2,3,3,5,5,6 Heptamethyl

Synopsis of Key Findings and Current State of Knowledge

Direct experimental research on 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is exceptionally limited in publicly accessible literature. Consequently, its current state of knowledge is primarily based on extrapolation from general principles of physical organic chemistry and studies of other highly substituted ketones.

The structure of the molecule, featuring a central carbonyl group flanked by a t-butyl group and a 1,1,2,2-tetramethylpropyl group, suggests extreme steric shielding. This dense arrangement of seven methyl groups in close proximity to the reactive carbonyl center is predicted to dominate its chemical and physical properties. Based on its molecular formula (C₁₄H₂₈O), its fundamental properties can be calculated. For other physicochemical properties, we can infer estimates from closely related, highly substituted ketones such as 4-Heptanone, 2,2,3,3,5,5,6,6-octamethyl-.

Table 1: Calculated and Predicted Physicochemical Properties of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₈O | Calculated |

| Molar Mass | 212.38 g/mol | Calculated |

| Predicted Density | ~0.83 g/cm³ | Inferred from analogue |

| Predicted Boiling Point | ~230-250 °C | Inferred from structure |

The key finding from a theoretical standpoint is that the extreme steric hindrance would severely limit the accessibility of the carbonyl carbon to nucleophiles. Standard ketone reactions, such as Grignard additions, reductions with hydride reagents, and formation of imines or enamines, are expected to be exceptionally slow or fail entirely under normal conditions. Furthermore, the single α-hydrogen at position 6 is sterically shielded, which would make enolate formation—a cornerstone of ketone reactivity—kinetically challenging. masterorganicchemistry.comjove.com Studies on similarly hindered ketones, like 2,2,6,6-tetramethylcyclohexanone, have demonstrated significant resistance to enolization and oxidation, highlighting how steric bulk can render a ketone chemically inert in many situations.

Identification of Remaining Challenges and Unanswered Questions

The study of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- presents several significant challenges, primarily stemming from its complex structure.

Synthetic Accessibility : The most fundamental challenge is the absence of a reported, efficient synthesis. The construction of such a sterically congested molecule is non-trivial. Traditional methods, like the coupling of ketones with esters, face difficulties with highly branched substrates. tandfonline.com Assembling the carbon skeleton would likely require novel synthetic strategies capable of overcoming severe steric repulsion, and any potential synthesis would likely suffer from very low yields.

Reactivity Profile : A major unanswered question is the definitive reactivity of the compound. While theory predicts high inertness, the precise conditions under which the carbonyl or the α-proton might react are unknown. Would highly reactive organolithium reagents or specialized, sterically minimal reagents be effective? Does it undergo "soft enolization" under specific conditions? nih.gov The interplay between the inductive electron-donating effect of the numerous alkyl groups and the overwhelming steric hindrance remains to be experimentally determined.

Spectroscopic and Structural Characterization : Obtaining pure samples for full characterization would be a significant hurdle. While techniques like NMR and mass spectrometry would be essential, the complexity of the proton and carbon environments might lead to overlapping signals. Ultimately, obtaining a single crystal for X-ray diffraction analysis would provide definitive proof of its three-dimensional structure but would be contingent on the compound being a crystalline solid and the successful growth of suitable crystals.

Proposed Directions for Future Experimental and Computational Research

To address the existing knowledge gaps, a combined experimental and computational approach would be most effective.

Experimental Research:

Novel Synthetic Strategies : Future work should focus on developing synthetic routes. This could involve exploring modern cross-coupling reactions or biocatalytic methods, which have shown promise in the synthesis of other sterically hindered molecules. acs.orgrsc.org The use of organometallic reagents with carefully selected catalysts designed to operate in crowded environments could be a viable path.

Forced Reactivity Studies : Once synthesized, the compound should be subjected to a range of forceful reaction conditions (high temperature, high pressure, potent reagents) to probe the limits of its stability and reactivity. This would provide valuable empirical data on how extreme steric hindrance influences reaction barriers.

Advanced Spectroscopic Analysis : A detailed investigation using 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguously assigning the proton and carbon signals. If the compound can be crystallized, X-ray crystallography would provide invaluable data on bond lengths, bond angles, and the precise spatial arrangement of the methyl groups.

Computational Research:

Density Functional Theory (DFT) Modeling : Computational studies can provide significant insights where experiments are difficult. DFT calculations can be used to predict the molecule's minimum energy conformation, calculate its theoretical vibrational (IR) spectrum, and map its molecular electrostatic potential to visualize the electronic shielding of the carbonyl group. nih.govresearchgate.net

Reaction Pathway Analysis : Theoretical calculations can be employed to model the transition states for nucleophilic attack or enolization. By calculating the activation energy barriers for these reactions and comparing them to less hindered ketones, a quantitative understanding of the steric effect can be achieved. This can guide future experimental work by predicting which reactions are most likely to succeed.

Broader Impact on Fundamental Organic Chemistry and Related Disciplines

The study of molecules like 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- has a broader impact beyond the compound itself.

Probing the Limits of Steric Effects : Such molecules serve as benchmarks for understanding the limits of chemical reactivity. They provide extreme test cases for theories of steric hindrance and help refine our predictive models.

Driving Synthetic Innovation : The challenge of synthesizing highly congested molecules drives the development of new synthetic methods and catalysts that can function in sterically demanding environments. rse.org.uk These new tools can then be applied to the synthesis of other complex molecules, such as pharmaceuticals and natural products.

Informing Catalyst and Reagent Design : Understanding how this ketone resists reaction can inform the design of highly selective catalysts and protecting groups. The principles learned can be applied to create chemical systems where specific sites are rendered inert while others remain reactive.

In essence, while 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- may currently be a molecule of primarily theoretical interest, its study holds significant potential for advancing the fundamental understanding and practical application of organic chemistry.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- in complex mixtures?

- Methodology : Gas chromatography/mass spectrometry (GC/MS) is the gold standard. Key parameters include retention time (RT), Kovats Index (KI), and mass spectral matching. For example, related branched ketones (e.g., 3,5-dimethyl-4-heptanone) exhibit RT ~7.02 min and KI ~973 on non-polar columns like HP-5 . Cross-validation with synthetic standards and spectral libraries (e.g., NIST MS Database) is critical to confirm identity.

Q. How can researchers determine the physical properties (e.g., boiling point, solubility) of this highly branched ketone?

- Methodology : Computational tools like EPI Suite or COSMOtherm predict properties based on molecular structure. Experimentally, differential scanning calorimetry (DSC) measures melting/boiling points, while Hansen solubility parameters guide solvent selection. For structurally similar compounds (e.g., 2-methyl-4-heptanone), GC retention behavior correlates with hydrophobicity .

Q. What safety protocols are essential when handling 4-Heptanone derivatives in the laboratory?

- Methodology : Follow OSHA guidelines for ketone handling. Use fume hoods, flame-resistant gloves, and explosion-proof equipment. For analogs like 6-methyl-2-heptanone, toxicity data from HazMap and ToxLine inform risk assessments . Always consult SDS for specific flammability and reactivity hazards.

Advanced Research Questions

Q. How can synthetic routes for 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- be optimized to minimize steric hindrance and improve yield?

- Methodology :

- Step 1 : Use retrosynthetic analysis to identify viable precursors (e.g., tert-alcohols or Grignard reagents).

- Step 2 : Employ bulky catalysts (e.g., LDA or DBU) to mitigate steric effects during ketonization.

- Step 3 : Monitor reaction progress via in-situ FTIR or NMR to detect intermediates.

- Data Contradiction Note : Conflicting yields may arise from solvent polarity effects; compare results in aprotic (e.g., THF) vs. protic solvents (e.g., ethanol) .

Q. What computational approaches resolve discrepancies in spectral data interpretation for this compound?

- Methodology :

- Density Functional Theory (DFT) : Predict IR and NMR spectra (e.g., 13C NMR chemical shifts) to validate experimental data.

- Case Study : For 3,5-dimethyl-4-heptanone (CAS 19549-84-9), DFT-calculated IR peaks align with experimental GC/MS fragmentation patterns .

- Contradiction Resolution : If experimental MS fragments deviate from predictions, consider isotopic labeling or collision-induced dissociation (CID) studies to clarify fragmentation pathways.

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

- Methodology :

- Steric Effects : Use molecular dynamics simulations to assess accessibility of reactive sites (e.g., carbonyl group).

- Electronic Effects : Hammett constants or Fukui indices quantify electron density distribution.

- Experimental Validation : Compare reaction rates with less hindered analogs (e.g., 2-methyl-4-heptanone) under identical conditions .

Q. What strategies address challenges in quantifying trace levels of this compound in environmental or biological matrices?

- Methodology :

- Sample Prep : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for enrichment.

- Detection : High-resolution MS (HRMS) with isotopic internal standards (e.g., deuterated analogs) for precision.

- Data Validation : Cross-check with GC×GC-TOF/MS or LC-QTOF to eliminate matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.